Ethyl 4,5-dimethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene and pyrimidine rings, followed by their functionalization and coupling. Common reagents used in these reactions include thiophene derivatives, pyrimidine derivatives, and trifluoromethylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with applications in organic electronics.
2-thienyl group: A common structural motif in various organic compounds.
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM): Used in organic solar cells.
Uniqueness
ETHYL 4,5-DIMETHYL-2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, a pyrimidine ring, and a trifluoromethyl group, which confer specific chemical and physical properties. This makes it particularly valuable for applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C22H22F3N3O5S3 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[4-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H22F3N3O5S3/c1-4-33-20(30)18-12(2)13(3)35-19(18)28-17(29)8-6-10-36(31,32)21-26-14(15-7-5-9-34-15)11-16(27-21)22(23,24)25/h5,7,9,11H,4,6,8,10H2,1-3H3,(H,28,29) |
InChI Key |
STANLARDDIBILA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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